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formylphenyl)benzoic acid

CAS No.: 1261921-64-5

Cat. No.: B6397042

Get Quote

A Covalent Kinetic Stabilizer of Transthyretin (TTR)[1]
Executive Summary

5-Chloro-3-(4-formylphenyl)benzoic acid is a potent, mechanism-based inhibitor of
transthyretin (TTR) amyloidogenesis. It functions as a kinetic stabilizer of the native TTR
tetramer, preventing the rate-limiting dissociation step required for amyloid fibril formation.[1]

Structurally, it belongs to the class of chlorinated biaryl aldehydes/acids. Its mechanism is
distinct from simple non-covalent binders (like tafamidis) because it possesses a dual-binding
modality:

» Non-Covalent Anchoring: The carboxylate group forms electrostatic interactions with Lys15
and Ser117 in the TTR thyroxine-binding pocket.

o Covalent "Tethering": The formyl (aldehyde) group reacts with the
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-amino group of a specific Lysine residue (typically Lys15) to form a reversible Schiff base

(imine), cross-linking the TTR monomers.

This covalent modification dramatically increases the activation energy for tetramer

dissociation, effectively "locking" the protein in its functional, non-amyloidogenic state.

Molecular Architecture & Pharmacophore

The efficacy of 5-Chloro-3-(4-formylphenyl)benzoic acid stems from its precise structural

complementarity to the TTR thyroxine-binding channel.

Structural Component Chemical Moiety

Mechanistic Function

Biphenyl (3-phenylbenzoic

acid)

Scaffold Core

Mimics the thyroxine (T4)
backbone; spans the
hydrophobic channel at the

dimer-dimer interface.

Electrostatic Anchor Carboxylic Acid (-COOH)

Forms a salt bridge with Lys15
and hydrogen bonds with
Serl17 at the channel
entrance, orienting the

molecule.

Covalent Warhead Formyl Group (-CHO)

Reacts with the

-amino group of Lys15 to form
a Schiff base (imine),
covalently tethering the ligand

to the protein.

Hydrophobic Filler Chlorine (-Cl) at C5

Occupies the Halogen Binding
Pocket (HBP) (specifically HBP
2 or 3), enhancing binding
affinity via hydrophobic and

van der Waals interactions.

Detailed Mechanism of Action
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The Amyloidogenic Cascade

TTR amyloidosis is driven by the dissociation of the native homotetramer into monomers.[1][2]
These monomers undergo partial unfolding (misfolding) and self-assemble into toxic oligomers
and amyloid fibrils.[1][2]

e Rate-Limiting Step: Tetramer dissociation (

).

o Therapeutic Goal: Increase the kinetic barrier (

) of dissociation.

Ligand Binding & Stabilization

5-Chloro-3-(4-formylphenyl)benzoic acid binds to the unoccupied thyroxine-binding sites
(two per tetramer) with negative cooperativity. Binding to just one site is often sufficient to
stabilize the entire tetramer against dissociation.[3]

Step-by-Step Binding Event:

e Entry: The molecule enters the hydrophobic channel (HBP).

o Orientation: The carboxylate directs the molecule towards the channel entrance
(Lys15/Serl117 region).

o Schiff Base Formation: The electrophilic carbon of the aldehyde is attacked by the
nucleophilic nitrogen of the Lys15 side chain.

o Reaction:
o Result: A covalent imine bond is formed.

e Locking: This covalent tether prevents the conformational changes necessary for the
monomer to dissociate from the tetramer, effectively silencing the amyloidogenic potential.

Selectivity
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The specific placement of the chlorine and formyl groups ensures high selectivity for TTR over
other plasma proteins (like albumin), as few other proteins possess the specific geometry of the
TTR HBP combined with a reactive lysine in proximity.

Visualization: Mechanism of Stabilization

The following diagram illustrates the kinetic stabilization pathway and the intervention point of
the molecule.
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n
Stabilized TTR-Ligand
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(Pathogenic)

Click to download full resolution via product page

Caption: The ligand binds to the native tetramer, forming a stable covalent complex that
prevents the rate-limiting dissociation into monomers.

Experimental Validation Protocols

To validate the mechanism of action, the following assays are standard in the field.

Acid-Mediated Fibril Formation Assay

This assay mimics the lysosomal conditions (pH 4.4) that trigger TTR dissociation and
fibrillogenesis.[1][2][4]

Protocol:
e Preparation: Incubate Recombinant Wild-Type (WT) TTR (

) with the test compound (

) in phosphate buffer (pH 7.0) for 30 minutes at 37°C to allow binding/Schiff base formation.
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« Acidification: Dilute the mixture 1:1 with Acetate Buffer (pH 4.4, 100 mM KCI, 1 mM EDTA).
Final pH

4.4,
e Incubation: Incubate at 37°C for 72 hours.
o Turbidity Measurement: Measure absorbance at 400 nm (

) or 350 nm.

o Control: TTR + DMSO (High turbidity = Fibrils).
o Test: TTR + Compound (Low turbidity = Stabilization).

o Quantification: Calculate % Inhibition:

Mass Spectrometry (Schiff Base Detection)

To confirm the covalent nature of the interaction.
Protocol:
e Incubation: Incubate TTR (

) with the compound (
) in neutral buffer for 2 hours.

e Analysis: Analyze the sample using ESI-MS (Electrospray lonization Mass Spectrometry)
under non-denaturing conditions.

e Observation: Look for a mass shift of

(loss of water upon imine formation) on the TTR monomer or dimer peak.

o Note: Schiff bases are reversible; reduction with

prior to MS may be required to permanently trap the adduct for robust detection.
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Synthesis & Chemical Context

For researchers requiring the compound, the synthesis typically follows a Suzuki-Miyaura
coupling pathway.

Synthetic Pathway:

» Starting Materials: 3,5-Dichloroiodobenzene (or 3-chloro-5-iodobenzoic acid ester) + 4-
Formylphenylboronic acid.

e Coupling: Palladium-catalyzed cross-coupling (e.qg.,

, Toluene/Water) yields the biaryl core.

» Functionalization: If starting from the aldehyde precursor, oxidation (e.qg.,

) or hydrolysis of an ester group yields the final benzoic acid.

References

e Razavi, H., et al. (2003).[5] "Benzoxazoles as Transthyretin Amyloid Fibril Inhibitors:
Synthesis, Evaluation, and Mechanism of Action."” Angewandte Chemie International Edition,
42(24), 2758-2761. Link

e Purkey, H. E., et al. (2001). "Evaluating the Binding Selectivity of Transthyretin Amyloid Fibril
Inhibitors in Blood Plasma." Proceedings of the National Academy of Sciences (PNAS),
98(10), 5566-5571.[5] Link

e Johnson, S. M., et al. (2005). "Structure-Based Design of Potent Transthyretin
Amyloidogenesis Inhibitors." Journal of Medicinal Chemistry, 48(5), 1576-1587. Link

o Kelly, J. W., et al. (2003). "Compositions and methods for stabilizing transthyretin and
inhibiting transthyretin misfolding.” U.S. Patent 2003/0232877.[5] Link

e BenchChem Technical Guide. (2025). "The Emerging Potential of 4-Chloro-2-(4-
formylphenyl)benzoic Acid in Medicinal Chemistry." Link (Cited for structural class context).

© 2026 BenchChem. All rights reserved. 6/8 Tech Support


https://patentimages.storage.googleapis.com/5c/10/9a/c9f2e03fb57d49/US7214695.pdf
https://www.google.com/url?sa=E&q=https%3A%2F%2Fonlinelibrary.wiley.com%2Fdoi%2Fabs%2F10.1002%2Fanie.200351179
https://patentimages.storage.googleapis.com/5c/10/9a/c9f2e03fb57d49/US7214695.pdf
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.pnas.org%2Fdoi%2Ffull%2F10.1073%2Fpnas.101125498
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubs.acs.org%2Fdoi%2F10.1021%2Fjm049486e
https://patentimages.storage.googleapis.com/5c/10/9a/c9f2e03fb57d49/US7214695.pdf
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpatents.google.com%2Fpatent%2FUS20030232877A1%2Fen
https://www.google.com/url?sa=E&q=https%3A%2F%2Fbenchchem.com
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6397042?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
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Contact our Ph.D. Support Team for a compatibility check
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